[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-5-7-14(20)8-6-13)19-22-11-9-17(24(19)23-16)15-4-2-3-10-21-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTYVJWQXSXPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and pyridyl groups through various coupling reactions. The final step often involves the methylation of the hydroxyl group to form the methyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to the suppression of tumor growth. Studies have shown that compounds similar to [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether effectively inhibit specific cancer cell lines, demonstrating their potential as anticancer agents .
2. Kinase Inhibition
The compound has been explored for its ability to inhibit various protein kinases involved in signaling pathways associated with cancer and other diseases. For instance, it has shown promise in inhibiting Bcr-Abl and c-Kit kinases, which are implicated in certain types of leukemia .
3. Neurological Applications
Recent studies suggest that pyrazolo[1,5-a]pyrimidines may also have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s. The mechanism involves modulation of neuroinflammatory pathways and apoptosis .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of appropriate precursors followed by cyclization steps under controlled conditions. Recent advancements in synthetic methodologies have allowed for more efficient production with higher yields .
Data Table: Summary of Biological Activities
| Biological Activity | Target Kinase/Pathway | Reference |
|---|---|---|
| CDK Inhibition | CDK1, CDK2 | |
| Anticancer | Bcr-Abl | |
| Neuroprotection | Neuroinflammatory Pathways |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Molecular Pharmacology, researchers evaluated the efficacy of a derivative similar to the target compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer properties.
Case Study 2: Kinase Inhibition Mechanism
A detailed investigation into the mechanism of action revealed that the compound binds competitively to the ATP-binding site of kinases like c-Kit and PDGFR, leading to decreased phosphorylation activity and subsequent cell cycle arrest .
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Compound 10c : 2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Molecular Formula : C₁₅H₁₄N₅OBr (360.21 g/mol)
- Key Features: 4-Bromophenylamino group at position 2. Ethyl group at position 5. Carboxamide at position 3.
Compound 17 : 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Molecular Formula : C₁₅H₁₄BrN₃O (332.20 g/mol)
- Key Features :
- Hydroxyl group at position 6.
- Ethyl and methyl groups at positions 6 and 5, respectively.
- Comparison :
- The hydroxyl group in 17 increases polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the methyl ether in the target compound .
- The absence of a heteroaromatic substituent (e.g., 2-pyridyl) may limit π-π stacking interactions with aromatic residues in enzyme active sites .
Compound 5 : 1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-methyl-1H-benzimidazole
- Molecular Formula : C₂₇H₃₄N₈O (510.62 g/mol)
- Key Features :
- Morpholine and tert-butylpiperazine substituents.
- Benzimidazole fused at position 4.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential as a kinase inhibitor and its implications in cancer treatment.
Chemical Structure and Properties
The structure of this compound can be broken down into key components:
- Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
- Substituents : The presence of a bromophenyl group and a pyridyl group enhances the compound's lipophilicity and potential for selective interactions with biological molecules.
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways. The specific compound has shown promising activity against several kinase targets:
- c-Abl Kinase : Inhibition of c-Abl has implications in treating chronic myeloid leukemia (CML).
- c-Kit and Flt-3 Kinases : These are associated with various cancers, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML), respectively.
Table 1 summarizes the kinase inhibition profile of related pyrazolo[1,5-a]pyrimidines:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A549 Lung Cancer Cells : Induces apoptosis through cell cycle arrest.
- PC3 Prostate Cancer Cells : Shows significant inhibition of cell proliferation.
These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment.
Case Studies
Recent research highlights the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Clinical Trials : A derivative similar to the compound was tested in phase II clinical trials for its effectiveness against CML, showing a favorable safety profile and significant tumor reduction.
- Combination Therapies : Studies indicate enhanced efficacy when used in conjunction with other chemotherapeutics, suggesting a synergistic effect.
Q & A
Q. Table 1: Comparative Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives
*Hypothetical model based on analog data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
